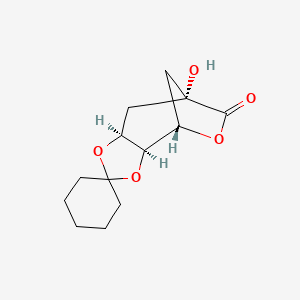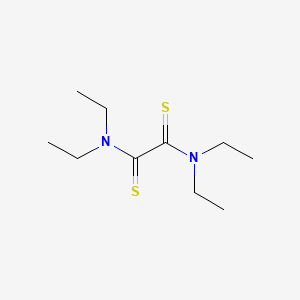
Tetraethyldithiooxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyldithiooxamide is an organic compound that belongs to the class of dithiooxamides. It is characterized by the presence of two ethyl groups attached to the nitrogen atoms of the oxamide structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyldithiooxamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then oxidized to produce this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetraethyldithiooxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, amines, and substituted derivatives of this compound
Scientific Research Applications
Tetraethyldithiooxamide has been extensively studied for its applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals. These complexes are studied for their catalytic properties and potential use in industrial processes.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial agent.
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.
Industry: In industrial applications, this compound is used in the synthesis of other chemicals and materials, contributing to the development of new products and technologies.
Mechanism of Action
The mechanism of action of tetraethyldithiooxamide involves its interaction with molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. These interactions may affect enzyme activity, cellular signaling pathways, and other molecular functions, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetraethyldithiooxamide include other dithiooxamides and their derivatives, such as:
- Dimethyldithiooxamide
- Diethyldithiooxamide
- Dipropyldithiooxamide
Uniqueness
This compound is unique due to its specific ethyl group substitutions, which confer distinct chemical properties and reactivity compared to other dithiooxamides. These differences make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
13749-59-2 |
|---|---|
Molecular Formula |
C10H20N2S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
N,N,N',N'-tetraethylethanedithioamide |
InChI |
InChI=1S/C10H20N2S2/c1-5-11(6-2)9(13)10(14)12(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
ADIGJLGLVMQTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C(=S)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




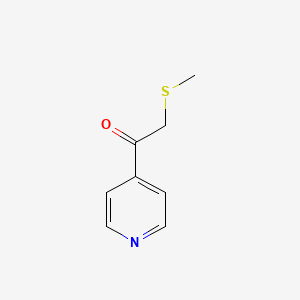
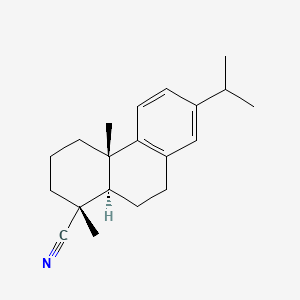


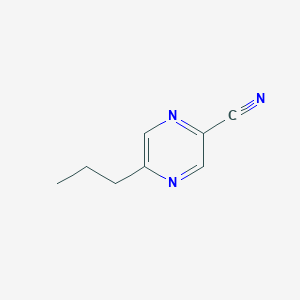
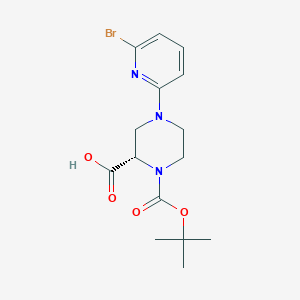
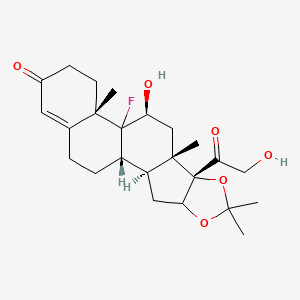
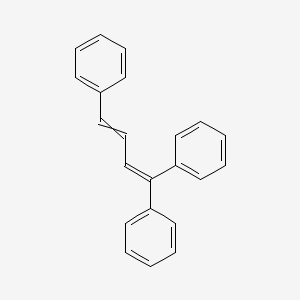
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)

